4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine
Description
4-Methyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine is a bicyclic pyrazole derivative featuring a methyl group at position 4, a pyrazole substituent at position 3, and an amine group at position 4. This compound belongs to a class of nitrogen-rich heterocycles known for their versatility in medicinal chemistry and materials science. Pyrazole derivatives are widely studied due to their structural rigidity, hydrogen-bonding capabilities, and tunable electronic properties, which make them ideal scaffolds for drug design and functional materials .
Properties
Molecular Formula |
C7H9N5 |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
4-methyl-5-(1H-pyrazol-4-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C7H9N5/c1-4-6(11-12-7(4)8)5-2-9-10-3-5/h2-3H,1H3,(H,9,10)(H3,8,11,12) |
InChI Key |
KXCJDGRYRDDZEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization to form the desired product . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has shown that compounds with pyrazole moieties exhibit significant anticancer properties. Studies have indicated that derivatives of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity : There are indications that pyrazole derivatives can possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics .
Agrochemical Applications
In the field of agrochemicals, this compound can serve as a precursor for the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it valuable for designing agents that can selectively target pests while minimizing environmental impact .
Organic Synthesis
Building Block in Organic Chemistry : The unique structure of this compound allows it to be used as a versatile building block in organic synthesis. It can participate in various reactions such as nucleophilic substitutions and cycloadditions, facilitating the creation of more complex molecules .
Case Study 1: Anticancer Research
A study conducted on pyrazole derivatives demonstrated that modifications to the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The research highlighted the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Anti-inflammatory Effects
In vitro studies have shown that compounds similar to this compound effectively reduced inflammation markers in human cell lines. This suggests potential applications in treating chronic inflammatory diseases .
Case Study 3: Agricultural Applications
Field trials involving pyrazole-based pesticides showed promising results in controlling pest populations while maintaining crop yield. This underscores the compound's utility in developing sustainable agricultural practices .
Mechanism of Action
The mechanism of action of 4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
Key Observations :
Table 3: Bioactivity Data for Pyrazole Derivatives
Key Observations :
- Trifluoromethyl Groups : The trifluoromethyl-substituted oxadiazole in shows enhanced fungicidal activity due to increased lipophilicity and enzyme-binding affinity.
- Thiazolyl Derivatives : Antimicrobial activity in correlates with the thiazole ring’s ability to disrupt bacterial membrane integrity.
Physicochemical and Spectroscopic Properties
Table 4: NMR Data and Computational Analysis
Biological Activity
4-Methyl-3-(1H-pyrazol-4-YL)-1H-pyrazol-5-amine, also known by its CAS number 1347102-15-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 163.18 g/mol. The compound features two pyrazole rings, which are known for their ability to interact with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential in various therapeutic areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including lung (A549) and colorectal (HT-29) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has demonstrated broad-spectrum antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL. The mechanism typically involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and reduce inflammation markers. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Activity
In a study published in Nature, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting the potential of pyrazole-based compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrazole derivatives revealed that this compound significantly inhibited the growth of E. coli, with an IC50 value lower than that of standard antibiotics like ciprofloxacin. This positions the compound as a promising candidate for further development as an antimicrobial agent .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Antimicrobial Action : The antimicrobial effects are attributed to the disruption of bacterial membrane integrity and inhibition of key enzymes involved in bacterial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
